1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride
Description
1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride is a tetrahydro-β-carboline derivative characterized by a pyridoindole core substituted with a propan-2-yl group at position 1 and a carboxylic acid at position 2. Its molecular formula is C16H19ClN2O2, with a molecular weight of 306.79 g/mol. Tetrahydro-β-carbolines are known for diverse bioactivities, including antiviral, antiparasitic, and cardioprotective effects .
Properties
IUPAC Name |
1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-8(2)13-14-10(7-12(17-13)15(18)19)9-5-3-4-6-11(9)16-14;/h3-6,8,12-13,16-17H,7H2,1-2H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFUFTIWTALSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method starts with the condensation of tryptophan derivatives with aldehydes or ketones under acidic conditions to form the tetrahydro-β-carboline core. The reaction is often carried out in methanol or ethanol, with hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted tetrahydro-β-carbolines, which can be further functionalized for specific applications.
Scientific Research Applications
1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Pharmacological Differences
Substituent Effects on Bioactivity :
- The 1-phenyl analog (C17H16N2O2) demonstrated anti-HIV activity but exhibited poor pharmacokinetic profiles due to high toxicity .
- The 1-(4-chlorophenyl) derivative (C17H15ClN2O2) showed potent antiplasmodial activity (IC50: 1.2 µM), attributed to the electron-withdrawing chlorine enhancing target binding .
- The 1-(1,3-benzodioxol-5-yl) variant (C19H16N2O4) displayed selective SARM1 inhibition, likely due to the fused dioxolane ring improving lipophilicity (logP: 1.96) and membrane permeability .
Synthetic Accessibility :
Physicochemical Properties
logP and Solubility :
Thermal Stability :
- The 3,9-dimethyl-pyridinyl analog (C18H20ClN3) has a high boiling point (469.6°C), suggesting robust thermal stability for industrial applications .
Biological Activity
1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid; hydrochloride (CAS No. 436811-11-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
- Density : 1.235 g/cm³
- Boiling Point : 489.9 °C at 760 mmHg
Synthesis
The synthesis of this compound often involves the cyclization of appropriate precursors leading to the formation of the pyrido[3,4-b]indole structure. Various synthetic routes have been explored to enhance yield and purity.
Antifungal Activity
Research has shown that β-carboline derivatives, including this compound, exhibit significant antifungal properties. A study evaluated a series of β-carboline derivatives for their activity against various phytopathogenic fungi. The results demonstrated that modifications in the substituents greatly influenced antifungal efficacy:
| Compound | Fungal Strain | Percent Inhibition |
|---|---|---|
| F4 | F. oxysporum | 92.6% |
| F11 | P. litchi | 59.3% |
| F16 | O. citriaurantii | 80% |
The study highlighted that certain structural features enhance activity against specific fungi, indicating a potential for selective antifungal agents derived from this compound .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance:
- In vitro studies indicated that certain derivatives displayed IC50 values in the low micromolar range against HeLa and HCT116 cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.55 |
| HCT116 | 0.87 |
These findings suggest that modifications to the β-carboline structure can lead to enhanced anticancer activity .
The biological activity of 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal growth and cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it can trigger apoptosis in cancer cells through mitochondrial pathways.
- Alteration of Cell Signaling Pathways : The compound may modulate signaling pathways related to cell survival and proliferation.
Case Studies
A notable case study involved the application of this compound in a preclinical model for colorectal cancer treatment. The results indicated a significant reduction in tumor growth rates when administered orally to mice with established tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
